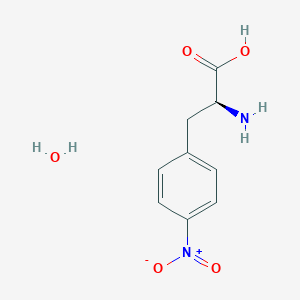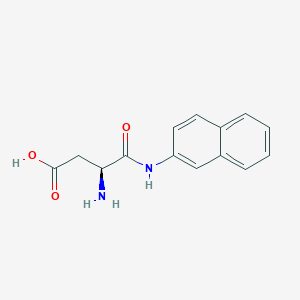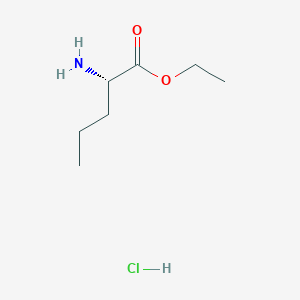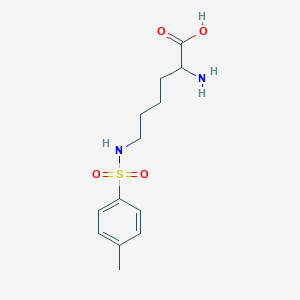
4-Nitro-L-phenylalanine monohydrate
概要
説明
4-Nitro-L-phenylalanine monohydrate is a derivative of the amino acid phenylalanine. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring of phenylalanine. This compound is often used in peptide synthesis and has various applications in scientific research and industry .
作用機序
Target of Action
4-Nitro-L-phenylalanine monohydrate, also known as (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, is a derivative of phenylalanine The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is used in the synthesis of zolmitriptan , a medication used to treat migraines. This suggests that it may interact with its targets to induce changes that contribute to the therapeutic effects of Zolmitriptan.
Biochemical Pathways
Given its role in the synthesis of zolmitriptan , it may be involved in pathways related to the central nervous system and pain perception
Result of Action
Its role in the synthesis of Zolmitriptan suggests that it may contribute to the therapeutic effects of this medication, which include constricting blood vessels in the brain and blocking the release of substances that trigger pain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-L-phenylalanine monohydrate typically involves the nitration of L-phenylalanine. One method includes mixing L-phenylalanine with concentrated sulfuric acid and nitric acid in a coil reactor. The reaction is carried out at temperatures between 25°C and 100°C, with a retention time of 3 to 10 minutes. The reaction product is then mixed with an ice-water mixture, and the pH is adjusted to between 7 and 8 to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous flow reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions
4-Nitro-L-phenylalanine monohydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 4-amino-L-phenylalanine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in methanol or ethanol are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Nitro-L-phenylalanine can be converted to 4-nitrobenzoic acid.
Reduction: The major product is 4-amino-L-phenylalanine.
Substitution: Products vary depending on the nucleophile used but can include various substituted phenylalanine derivatives.
科学的研究の応用
4-Nitro-L-phenylalanine monohydrate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis
類似化合物との比較
Similar Compounds
- 4-Nitro-DL-phenylalanine
- 4-Amino-L-phenylalanine
- L-Phenylalanine
- 4-Nitrophenylalanine methyl ester hydrochloride
Uniqueness
4-Nitro-L-phenylalanine monohydrate is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties. This makes it particularly useful in peptide synthesis and as a precursor for various chemical reactions. Its specific stereochemistry (L-form) also plays a crucial role in its biological activity and interactions .
特性
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDHJRNUIXKLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370482 | |
| Record name | 4-Nitro-L-phenylalanine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207591-86-4 | |
| Record name | 4-Nitro-L-phenylalanine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















